5-Amino-1H-pyrazole-3-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

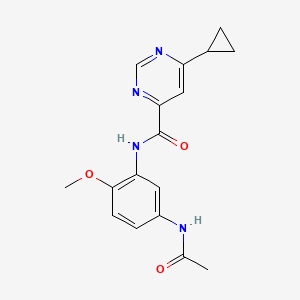

5-Amino-1H-pyrazole-3-carboxamide hydrochloride is a compound that belongs to the class of aminopyrazoles . Aminopyrazoles are polyfunctional compounds possessing three typical nucleophilic sites: 4-CH, 1-NH, and 5-NH2 . They are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .

Synthesis Analysis

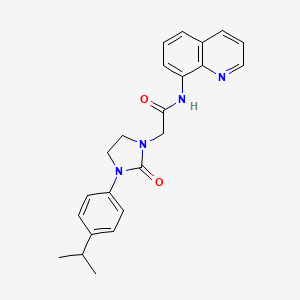

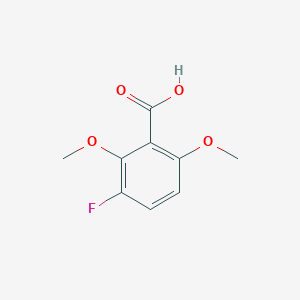

The synthesis of aminopyrazole-based compounds often involves reactions with various metal catalysts in acetic acid and acetonitrile solvents . For instance, the coupling of carboxylic acid with amine in the presence of 1-hydroxybenzotriazole, N-(3-dimethyl-aminopropyl)-N′-ethylcarbodiimide hydrochloride, and N,N-diisopropylethylamine in DMF at room temperature, followed by hydrolysis with LiOH·H2O in aqueous methanol at room temperature, and subsequent acidification with 1 M hydrochloric acid .

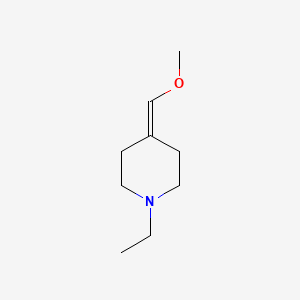

Molecular Structure Analysis

The molecular structure of 5-Amino-1H-pyrazole-3-carboxamide hydrochloride is represented by the SMILES string O=C(N)C1=NNC(N)=C1.[H]Cl . The InChI key for this compound is MVCFAYQBYQAIHZ-UHFFFAOYSA-N .

Chemical Reactions Analysis

5-Aminopyrazoles undergo cyclization and cycloaddition on reaction with bielectrophiles . The reactivity order of the nucleophilic sites in aminopyrazoles is 5-NH2 > 1-NH > 4-CH .

Physical And Chemical Properties Analysis

The empirical formula of 5-Amino-1H-pyrazole-3-carboxamide hydrochloride is C4H7ClN4O and its molecular weight is 162.58 . It is a solid compound .

Wissenschaftliche Forschungsanwendungen

Anticoagulant Drug Discovery

5-Amino-1H-pyrazole-3-carboxamide derivatives have been identified as privileged fragments for Factor XIa (FXIa) inhibitors’ lead discovery . FXIa is a major target for anticoagulant drug discovery due to its reduced risk of bleeding . The derivatives have shown good in vitro inhibitory potency against FXIa and excellent in vitro coagulation activities .

Construction of Diverse Heterocyclic Scaffolds

5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Synthesis of Antiproliferative Agents

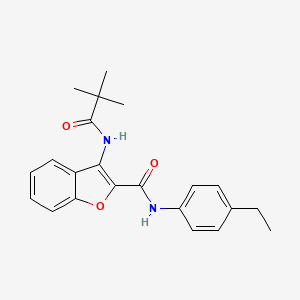

5-Amino-4-pyrazolecarboxamide is used in the synthesis of 4H-3,1-Benzothiazinone analogs as antiproliferative agents against human cancer cell lines .

Development of Pan-FGFR Covalent Inhibitors

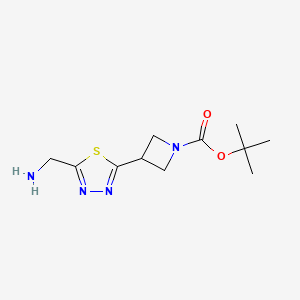

A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed and synthesized as novel pan-FGFR covalent inhibitors targeting both wild-type and the gatekeeper mutants .

Growth-Inhibitory Effects on Cancer Cells

Certain 5-amino-1H-pyrazole-4-carboxamide derivatives, such as compound 8e, exhibited strong growth-inhibitory effects which showed selectivity toward the estrogen receptor positive breast cancer cells (MCF-7) compared to other derivatives . It also exhibited appropriate (μM) adenosine deaminase inhibitory potency .

Development of New Drugs and Pharmaceuticals

Nitrogen-containing aromatic heterocycles, such as 5-amino-pyrazoles, are common motifs in a wide range of synthesized drugs . They are structurally significant in the drug design and engineering of pharmaceuticals, with nearly 60% of unique small-molecule drugs containing a nitrogen heterocycle .

Wirkmechanismus

Target of Action

It’s worth noting that 5-amino-pyrazoles, a class to which this compound belongs, are often used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds, which are common motifs in a wide range of synthesized drugs .

Mode of Action

5-amino-pyrazoles are known to be versatile synthetic building blocks in the synthesis of remarkable organic molecules .

Biochemical Pathways

5-amino-pyrazoles are known to be involved in the synthesis of diverse heterocyclic compounds, which can affect various biochemical pathways .

Result of Action

Compounds synthesized from 5-amino-pyrazoles are known to have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Safety and Hazards

Zukünftige Richtungen

Aminopyrazoles, including 5-Amino-1H-pyrazole-3-carboxamide hydrochloride, have large therapeutic potential . They are being studied as active agents in different therapeutic areas, with particular attention on the design and structure-activity relationships defined by each class of compounds . The most relevant results have been obtained for anticancer/anti-inflammatory compounds .

Eigenschaften

IUPAC Name |

3-amino-1H-pyrazole-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O.ClH/c5-3-1-2(4(6)9)7-8-3;/h1H,(H2,6,9)(H3,5,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCFAYQBYQAIHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2613412.png)

![2-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2613420.png)

![N'-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide](/img/structure/B2613422.png)

![7-(benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2613424.png)

![3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2613426.png)